molecular formula C6H7NO2 B1611213 4-(Hydroxymethyl)pyridin-3-ol CAS No. 33349-67-6

4-(Hydroxymethyl)pyridin-3-ol

Cat. No. B1611213
CAS RN: 33349-67-6
M. Wt: 125.13 g/mol
InChI Key: LJIALYCUOREABY-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)pyridin-3-ol, also known as 3-Hydroxy-4-pyridinemethanol, is a compound with the molecular formula C6H7NO2 . It is a key intermediate for the synthesis of various bioactive molecules .


Synthesis Analysis

The synthesis of 4-(Hydroxymethyl)pyridin-3-ol involves several steps. One approach involves the use of 4-hydroxymethyl pyridine as a starting material, followed by benzyl group protection, reduction with sodium borohydride, hydroboration-oxidation, and deprotection of the benzyl group . Another approach involves a one-pot procedure using bromoacetyl bromide, which allows for the introduction of the nucleobase-bearing amidic chain .


Molecular Structure Analysis

The molecular structure of 4-(Hydroxymethyl)pyridin-3-ol is characterized by a pyridine ring substituted with a hydroxymethyl group . The compound has a molecular weight of 125.12500 and a density of 1.207 g/cm3 .


Chemical Reactions Analysis

4-(Hydroxymethyl)pyridin-3-ol can participate in various chemical reactions. For instance, it can be used in the synthesis of novel nucleoside analogs, where it bears the nucleobase exploiting a 1-oxoethane-1,2-diyl group . It can also undergo catalytic protodeboronation, a valuable but less developed transformation .

Scientific Research Applications

Future Directions

The future directions for 4-(Hydroxymethyl)pyridin-3-ol could involve its use in the synthesis of novel bioactive molecules. Its potential in the synthesis of novel nucleoside analogs and its role in catalytic protodeboronation suggest that it could have significant applications in organic synthesis.

properties

IUPAC Name

4-(hydroxymethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-4-5-1-2-7-3-6(5)9/h1-3,8-9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIALYCUOREABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497147
Record name 4-(Hydroxymethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)pyridin-3-ol

CAS RN

33349-67-6
Record name 4-(Hydroxymethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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